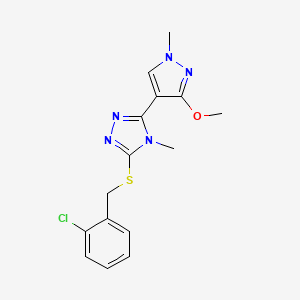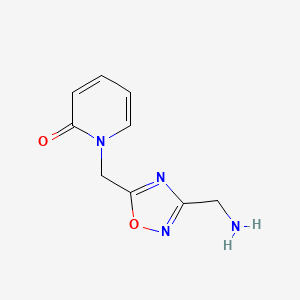![molecular formula C21H22N4O4 B2531332 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1259956-29-0](/img/structure/B2531332.png)
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is an intriguing chemical with potential applications across various scientific fields. It contains a combination of pyrazole and carbohydrazide functional groups, and its structure includes both methoxy and ethoxy phenyl groups, making it a versatile molecule with significant potential for chemical modification.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multistep process involving the following key stages:
Starting Materials: : The synthesis typically begins with commercially available precursors such as 3,4-dimethoxybenzaldehyde and 3-ethoxyphenylhydrazine.
Formation of Pyrazole Core: : The hydrazine reacts with an appropriate β-dicarbonyl compound under acidic conditions to form the 1H-pyrazole core.
Carbohydrazide Formation: : The pyrazole derivative is then treated with hydrazine hydrate to introduce the carbohydrazide functional group.
Aldehyde Condensation: : Finally, the 3,4-dimethoxybenzaldehyde undergoes condensation with the carbohydrazide in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial-scale production would likely use similar principles but optimized for yield and scalability. Automated reactors and continuous flow systems might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy and ethoxy groups can undergo oxidation under harsh conditions, potentially forming corresponding carboxylic acids or aldehydes.
Reduction: : The nitro group present in derivatives of this compound can be reduced to an amino group using common reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: : Halogenation can be performed on the aromatic rings to introduce halogen atoms, making the compound more reactive toward nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Halogenating Agents: : Chlorine gas, bromine in acetic acid
Major Products
Depending on the specific reaction, major products can include halogenated derivatives, reduced amino compounds, and oxidized carboxylic acids.
Scientific Research Applications
This compound finds applications across several fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Its multiple reactive sites make it a valuable building block.
Biology: : Potential use as a probe for studying enzyme mechanisms, particularly those involving hydrazide or aldehyde groups.
Medicine: : Investigated for its anti-inflammatory, anti-tumor, and antimicrobial properties due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action for the biological effects of this compound involves its interaction with specific molecular targets. The carbohydrazide group can form Schiff bases with aldehydes and ketones, potentially inhibiting enzymes that utilize these groups in their active sites. The aromatic groups may enable the compound to interact with cell membranes or proteins through π-π stacking interactions.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as those with simpler phenyl or pyrazole derivatives, N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide offers a unique combination of functional groups that enhance its reactivity and potential applications. Similar compounds might include:
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
Each of these related compounds brings its own distinct set of properties and reactivities, making them useful for different applications in scientific research and industrial processes.
In short, this compound is a fascinating piece of chemical engineering with broad applications and significant potential for future research and development.
Properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-4-29-16-7-5-6-15(11-16)17-12-18(24-23-17)21(26)25-22-13-14-8-9-19(27-2)20(10-14)28-3/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNVQMYADKAFRF-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)
![methyl 3-({2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2531258.png)

![ethyl 4-[(4-{[4-(ethoxycarbonyl)phenyl]amino}-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)amino]benzoate](/img/structure/B2531261.png)
![N-[2-[(1S,2S,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]ethyl]prop-2-enamide](/img/structure/B2531262.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2531264.png)
![N-(1-Cyanocycloheptyl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2531266.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2531269.png)
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2531270.png)

